molecular formula C26H28Cl2N2O B14945459 5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B14945459
M. Wt: 455.4 g/mol
InChI Key: UYXQHMMZGRJGNQ-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Substitution Reactions: Introduction of the tert-butyl, chloro, and methyl groups through electrophilic aromatic substitution.

    Coupling Reactions: Formation of the anilino and phenyl groups via coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the anilino group.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroindole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, or neuroprotective agents.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular Targets and Pathways

Potential molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
  • 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

Uniqueness

The uniqueness of 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with other indole derivatives can highlight differences in potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C26H28Cl2N2O

Molecular Weight

455.4 g/mol

IUPAC Name

5-tert-butyl-3-(5-chloro-2-methylanilino)-1-(5-chloro-2-methylphenyl)-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C26H28Cl2N2O/c1-15-6-9-18(27)13-21(15)29-24-20-12-17(26(3,4)5)8-11-22(20)30(25(24)31)23-14-19(28)10-7-16(23)2/h6-7,9-11,13-14,17,29H,8,12H2,1-5H3

InChI Key

UYXQHMMZGRJGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C3CC(CC=C3N(C2=O)C4=C(C=CC(=C4)Cl)C)C(C)(C)C

Origin of Product

United States

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